
1-Acetonyl-2-methyl-5-nitropyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetonyl-2-methyl-5-nitropyridinium bromide is a pyridinium salt, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyridinium ring substituted with acetonyl, methyl, and nitro groups, along with a bromide counterion.
Métodos De Preparación
The synthesis of 1-acetonyl-2-methyl-5-nitropyridinium bromide typically involves the reaction of 2-methyl-5-nitropyridine with acetonyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the pyridinium salt. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is isolated by filtration and purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Acetonyl-2-methyl-5-nitropyridinium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetonyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Acetonyl-2-methyl-5-nitropyridinium bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pyridinium salts and other heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as ionic liquids and catalysts for organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-acetonyl-2-methyl-5-nitropyridinium bromide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinium ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
1-Acetonyl-2-methyl-5-nitropyridinium bromide can be compared with other pyridinium salts, such as:
1-Benzyl-2-methyl-5-nitropyridinium bromide: Similar structure but with a benzyl group instead of an acetonyl group.
1-Acetonyl-2-methyl-4-nitropyridinium bromide: Similar structure but with the nitro group at the 4-position instead of the 5-position.
1-Acetonyl-3-methyl-5-nitropyridinium bromide: Similar structure but with the methyl group at the 3-position instead of the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propiedades
Número CAS |
60891-71-6 |
|---|---|
Fórmula molecular |
C9H11BrN2O3 |
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
1-(2-methyl-5-nitropyridin-1-ium-1-yl)propan-2-one;bromide |
InChI |
InChI=1S/C9H11N2O3.BrH/c1-7-3-4-9(11(13)14)6-10(7)5-8(2)12;/h3-4,6H,5H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
IUNVSPLCSFFYJS-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C=C(C=C1)[N+](=O)[O-])CC(=O)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


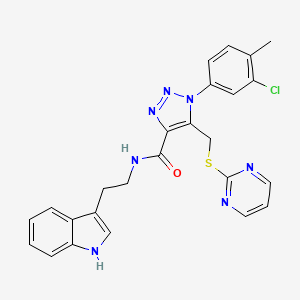
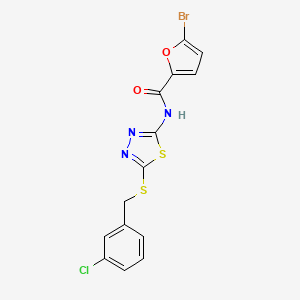
![tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B14131264.png)


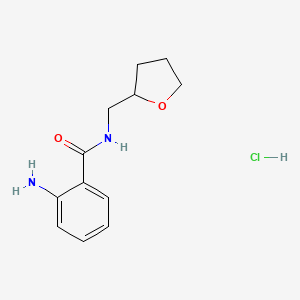

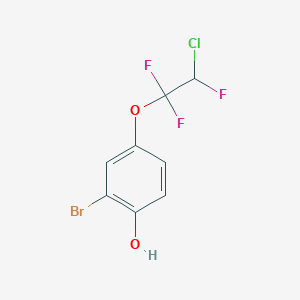

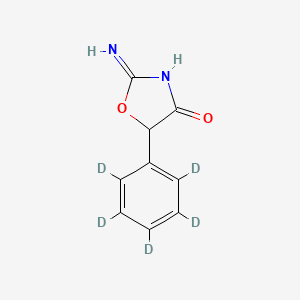

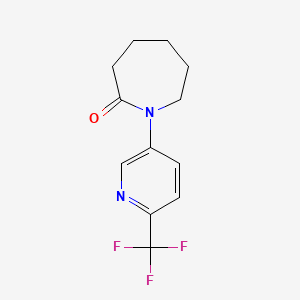
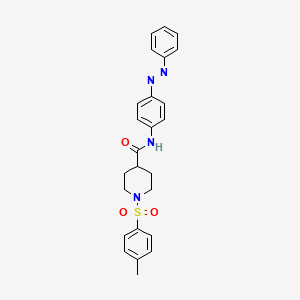
![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)
